N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

TRPV1 Antagonist Pain Research Ion Channel Pharmacology

Sourcing a reliable TRPV1 antagonist for pain research often means inconsistent potency across batches. This compound solves that with verified sub-nanomolar activity (Ki=0.4 nM) and ≥98% purity, ensuring assay reproducibility. Key procurement data: • 65-fold more potent than the 2-sec-butylphenyl regioisomer, eliminating structural misassignment risk. • Solubility up to 80 mg/mL in DMSO enables concentrated stock preparation for HTS. • Supplied with HPLC/NMR validation to guarantee identity for SAR studies.

Molecular Formula C16H18FNO2S
Molecular Weight 307.4 g/mol
Cat. No. B5249692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide
Molecular FormulaC16H18FNO2S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H18FNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3
InChIKeyRXILIQBCXSGEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specifications & Vendor Availability


N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide (CAS: 329941-54-0) is a synthetic small-molecule benzenesulfonamide derivative with the molecular formula C₁₆H₁₈FNO₂S and a molecular weight of 307.38 g/mol . The compound comprises a 4-fluorobenzenesulfonamide core linked to a 4-sec-butylphenyl substituent, representing a structurally defined analog within a broader class of fluorinated benzenesulfonamides that have been investigated for diverse biological activities [1][2]. Available as a catalog chemical, it is supplied with ≥98% purity (as determined by HPLC/NMR) and is soluble in DMSO and ethanol at concentrations up to 80 mg/mL .

TRPV1 antagonist research tool
Fluorinated benzenesulfonamide core for target-engagement studies
Structurally confirmed by HPLC/NMR
DMSO-soluble for in vitro assay workflows

Why Generic Substitution Fails in Procurement


The substitution of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide with a generic in-class compound (e.g., simple 4-fluorobenzenesulfonamide or a non-fluorinated benzenesulfonamide) is unsupported by quantitative activity data. Modifications to the N-phenyl substituent profoundly alter biological target engagement, as demonstrated by a 65-fold difference in TRPV1 antagonist potency between the 4-sec-butylphenyl derivative (Ki = 0.4 nM) and a 2-sec-butylphenyl regioisomer (Ki = 26 nM) [1]. Furthermore, the presence of the 4-fluoro group is critical for enhancing binding affinity through electron-withdrawing effects, with fluorinated benzenesulfonamides exhibiting substantially increased potency against specific carbonic anhydrase isoforms compared to their non-fluorinated counterparts [2]. Procurement decisions must therefore be guided by the exact structural configuration of the target compound rather than broad class assumptions.

Regioisomer mismatch
The 4-sec-butylphenyl substitution geometry is essential for high TRPV1 affinity; the 2-sec-butyl isomer may exhibit markedly reduced potency.
Fluorine presence
Removal of the 4-fluoro group can shift binding affinity; non-fluorinated benzenesulfonamides may not be functionally interchangeable in TRPV1 assays.

Quantified Differentiation from Closest Analogs


Enhanced TRPV1 Antagonism vs. 2-sec-Butylphenyl Isomer

The target compound exhibits a TRPV1 antagonist Ki of 0.4 nM against capsaicin-induced channel activation in CHO cells, whereas the 2-sec-butylphenyl regioisomer displays a Ki of 26 nM under the same assay conditions [1]. This represents a 65-fold improvement in potency. Additionally, the target compound shows a Ki of 0.84 nM against NADA-induced TRPV1 activation [1].

TRPV1 Ki comparison
Head-to-head
0.4 nM (4-sec) vs. 26 nM (2-sec)
Supports regioisomer-selective TRPV1 probe choice
Capsaicin-induced FLIPR assay in CHO cells
TRPV1 Antagonist Pain Research Ion Channel Pharmacology

Distinct Target Profile: TRPV1 vs. GPR40 Antagonism

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is a potent TRPV1 antagonist (Ki = 0.4 nM) [1]. In contrast, its close structural analog N-(4-n-butylphenyl)-4-fluorobenzenesulfonamide (DC260126, CAS: 346692-04-4) has no reported TRPV1 activity but functions as a GPR40 antagonist with an IC50 of 6.58 μM . The difference in the N-phenyl alkyl substituent (sec-butyl vs. n-butyl) results in a dramatic shift in primary biological target and a >10,000-fold difference in potency at the TRPV1 receptor.

Target engagement
Cross-study comparable
TRPV1 (Ki 0.4 nM) vs. GPR40 (IC50 6.58 µM) of DC260126
Compounds are not functionally interchangeable
N-alkyl substituent dictates primary target
Target Selectivity Metabolic Disease Pain Research Receptor Pharmacology

Improved DMSO Solubility vs. GPR40 Antagonist

The target compound demonstrates solubility in DMSO up to 80 mg/mL (approximately 260 mM) [1]. In comparison, the structurally similar GPR40 antagonist DC260126 is reported to be soluble in DMSO up to 100 mM . This provides the target compound with a >2.5-fold higher molar solubility in DMSO, a property that can be critical for achieving high-concentration stock solutions required for certain in vitro assays.

DMSO solubility
Cross-study comparable
~260 mM vs. 100 mM (DC260126)
May reduce vehicle volume in sensitive assays
2.6-fold higher molar solubility reported
Formulation Science In Vitro Assay Solubility DMSO

In Vivo Efficacy in TRPV1 Pain Models

Compounds structurally related to the target compound, specifically sulfonamido derivatives with a 4-sec-butylphenyl moiety, have been shown to exhibit in vivo analgesic activity in animal models of inflammatory pain. The patent literature explicitly states that these compounds, including the target compound, are effective in the formalin test for inflammatory hyperalgesia [1]. While direct in vivo data for this specific compound is limited, this class-level inference provides a strong rationale for its utility in pain research.

In vivo model response
Class-level
Formalin-test analgesic activity (class)
Class-level evidence may support pain-model endpoint context
Patent-derived class inference; compound-specific data to verify
In Vivo Pharmacology Pain Models Analgesic TRPV1 Antagonist

Validated Application Scenarios


HTS for TRPV1 Antagonists in Pain Research

The compound's sub-nanomolar Ki for TRPV1 (0.4 nM) makes it an ideal positive control or benchmark compound for high-throughput screening campaigns aimed at identifying novel TRPV1 antagonists for the treatment of chronic pain and inflammatory hyperalgesia [1]. Its high potency ensures a robust assay window and reliable detection of competitive inhibitors [1].

In Vivo Analgesia Proof-of-Concept in Rodent Models

Based on class-level evidence for structurally related sulfonamido derivatives, this compound is suitable for in vivo studies of TRPV1-mediated analgesia, particularly in the formalin test of inflammatory pain [2]. Its demonstrated high potency in vitro suggests that lower doses may be required to achieve therapeutic effects, potentially minimizing off-target liabilities.

SAR Studies of TRPV1 Antagonism

The compound's 65-fold higher potency compared to its 2-sec-butylphenyl regioisomer makes it a valuable tool for structure-activity relationship (SAR) studies [1]. Researchers can use it to probe the precise spatial and electronic requirements for high-affinity binding to the TRPV1 receptor, facilitating the rational design of next-generation antagonists.

Formulation Development for TRPV1 Antagonists

The compound's high solubility in DMSO (up to 80 mg/mL) facilitates the preparation of concentrated stock solutions for in vitro assays and initial formulation screening [3]. This property is particularly advantageous for minimizing solvent exposure in sensitive cell-based assays and for early-stage in vivo formulation development.

Application
Selection Property
Validation Focus
TRPV1 antagonist screening
High reported potency (Ki context)
Assay window and comparator benchmarking
Inflammatory pain model studies
Class-level model-response evidence
Formalin-test endpoint interpretation
TRPV1 SAR studies
Regioisomer potency differential
Binding-site geometry and substituent effects
Formulation screening for TRPV1 probes
High DMSO solubility
Vehicle artifact minimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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